![molecular formula C10H11NO3 B3059648 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid CAS No. 1060807-03-5](/img/structure/B3059648.png)
1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid
Overview
Description
“1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11NO3/c1-14-8-6-7 (2-5-11-8)10 (3-4-10)9 (12)13/h2,5-6H,3-4H2,1H3, (H,12,13)
. This indicates that the compound has a cyclopropane ring attached to a carboxylic acid group and a 2-methoxypyridin-4-yl group . Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Metabolic Pathways and Drug Development
1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid and its derivatives have been explored for their metabolic pathways in the development of new drugs. For example, studies have examined the metabolism of novel anti-cancer agents like 1-(3-[3-(4-cyanobenzyl)-3H-imidazol-4-yl]-propyl)-3-(6-methoxypyridin-3-yl)-1-(2-trifluoromethylbenzyl)thiourea, revealing extensive metabolization into different metabolites including glucuronide conjugates, and identifying major metabolic pathways in rats (Lee et al., 2004).
Imaging and Diagnostic Applications
Compounds containing 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid motifs have been radiolabeled for use in positron emission tomography (PET) imaging. For instance, quinolines with this structure were developed as potential radiotracers for imaging the benzodiazepine site of GABA(A) receptors (Moran et al., 2012). In another study, the regional brain distribution of a radiolabeled compound was examined, suggesting its potential for imaging GABAB receptors in the brain (Naik et al., 2018).
Pharmacological Applications
The chemical structure has also been manipulated in the design of potent non-ulcerogenic anti-inflammatory and analgesic agents. For instance, the carboxylic acid group of certain anti-inflammatory drugs was reacted with substituted ethylamine derivatives, leading to the formation of compounds with high analgesic and anti-inflammatory activity without inducing gastric lesions (Berk et al., 2009).
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-8-6-7(2-5-11-8)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWNYPQMLIJPKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2(CC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857297 | |
Record name | 1-(2-Methoxypyridin-4-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid | |
CAS RN |
1060807-03-5 | |
Record name | 1-(2-Methoxy-4-pyridinyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060807-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxypyridin-4-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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